molecular formula C14H9Br2Cl3 B1360112 p,p'-Dibromodiphenyl trichloroethane CAS No. 2990-17-2

p,p'-Dibromodiphenyl trichloroethane

Cat. No. B1360112
CAS RN: 2990-17-2
M. Wt: 443.4 g/mol
InChI Key: YPWDDFGPYBIPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P,p’-Dibromodiphenyl trichloroethane is a chemical compound . It is also known by other names such as Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(4-bromo-; Ethane, 2,2-bis(p-bromophenyl)-1,1,1-trichloro-; Ethane, 2,2-bis(4-bromophenyl)-1,1,1-trichloro-; 1,1-Bis(p-bromophenyl)-2,2,2-trichloroethane; 1,1,1-Trichloro-2,2-bis(p-bromophenyl)ethane; 2,2-Bis(p-bromophenyl)-1,1,1-trichloroethane; 2,2-Bis(4-bromophenyl)-1,1,1 .


Molecular Structure Analysis

The molecular formula of p,p’-Dibromodiphenyl trichloroethane is C14H9Br2Cl3 . The molecular weight is 443.4 g/mol . The IUPAC name is 1-bromo-4- [1- (4-bromophenyl)-2,2,2-trichloroethyl]benzene .

Scientific Research Applications

Environmental Impact and Endocrine Disruption

  • p,p'-Dibromodiphenyl trichloroethane (p,p'-DDT) and its metabolites, such as p,p'-DDE, are persistent organic pollutants and environmental endocrine disruptors. Studies have investigated their presence in human tissues and potential impact on health. For instance, a study explored the associations between lactational exposure to these chemicals and infant growth in the first 12 months, showing no measurable influence on infant growth at low background level concentrations (Pan et al., 2010).

Interaction with Hormone Receptors

  • Research has demonstrated the interactions of methoxychlor metabolites structurally related to p,p'-DDT with various hormone receptors, including estrogen receptor α (ERα), ERβ, and the androgen receptor (AR). These studies help to understand the mechanism of action of these chemicals as they act as agonists or antagonists through hormone receptors (Gaido et al., 2000).

Effects on Testosterone Production

  • The metabolites of methoxychlor, related to p,p'-DDT, have been studied for their effects on testosterone formation in cultured Leydig cells from rats. These studies contribute to the understanding of the potential endocrine-disrupting effects of p,p'-DDT and its metabolites (Murono & Derk, 2004).

Vapor Pressure Determination

  • Studies have also focused on the determination of vapor pressures of various polybrominated biphenyls (PBBs) and related compounds, including p,p'-DDT, which is essential for understanding their environmental behavior and potential for bioaccumulation (Zhao et al., 2006).

Exposure and Health Risks

  • Research has been conducted to measure levels of flame retardants and related contaminants, including p,p'-DDT and its metabolites, in human tissues. These studies are critical for assessing the exposure of humans to these chemicals and the potential health risks associated with them (Covaci et al., 2002).

Breast Cancer Risk

  • The relationship between organochlorine residues, including p,p'-DDT and its metabolites, and the risk of breast cancer has been a subject of research. Studies have investigated the presence of these chemicals in human serum and their association with breast cancer risk (Wolff et al., 1993).

properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2Cl3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWDDFGPYBIPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058359
Record name Bromo-DDT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p,p'-Dibromodiphenyl trichloroethane

CAS RN

2990-17-2
Record name bromo-DDT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2990-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(p-bromophenyl)-1,1,1-trichloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Dibromodiphenyl trichloroethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo-DDT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-(2,2, 2-trichloroethylidene)bis[4-bromo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P,P'-DIBROMODIPHENYL TRICHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LRC4R3689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
p,p'-Dibromodiphenyl trichloroethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
p,p'-Dibromodiphenyl trichloroethane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
p,p'-Dibromodiphenyl trichloroethane
Reactant of Route 4
Reactant of Route 4
p,p'-Dibromodiphenyl trichloroethane
Reactant of Route 5
Reactant of Route 5
p,p'-Dibromodiphenyl trichloroethane
Reactant of Route 6
Reactant of Route 6
p,p'-Dibromodiphenyl trichloroethane

Citations

For This Compound
3
Citations
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
IM Chernukcha, TG Kuznetsova, VV Nasonova… - Session VIII Muscle …, 2014 - ojs.alpa.uy
The modern trends in the area of packaging are directed at the increase in the assortment and volume of use of combined materials and edible coatings, which are capable of improving …
Number of citations: 3 ojs.alpa.uy
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.